molecular formula C9H11ClFNO2 B14039167 (R)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride

(R)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride

Cat. No.: B14039167
M. Wt: 219.64 g/mol
InChI Key: OLBFHHJUANPVGX-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R)-1-Aminoethyl]-4-chlorobenzoic acid hydrochloride
  • 3-[(1R)-1-Aminoethyl]-4-bromobenzoic acid hydrochloride
  • 3-[(1R)-1-Aminoethyl]-4-iodobenzoic acid hydrochloride

Uniqueness

3-[(1R)-1-Aminoethyl]-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]-4-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5(11)7-4-6(9(12)13)2-3-8(7)10;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1

InChI Key

OLBFHHJUANPVGX-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(=O)O)F)N.Cl

Canonical SMILES

CC(C1=C(C=CC(=C1)C(=O)O)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.